molecular formula C8H11NO2 B1144168 Norfenefrine CAS No. 15308-34-6

Norfenefrine

Cat. No. B1144168
CAS RN: 15308-34-6
M. Wt: 153.18 g/mol
InChI Key: LRCXRAABFLIVAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of norfenefrine and its analogs involves chemical processes that can be optimized for medical use. For example, this compound can be synthesized from precursors like 1-hydroxy-1-phenyl-propan-2-one through processes like asymmetric transfer hydrogenation, which allows for the creation of specific enantiomers of the compound. This process is crucial for the production of this compound with desired pharmacological properties (Lee et al., 2012).

Scientific Research Applications

  • Haemodynamic Effects : Norfenefrine is effective in raising blood pressure, particularly in the pulmonary arterial system, making it useful for treating orthostatic dysregulation due to reduced venous tone (Magometschnigg & Stengele, 2004).

  • Stress Incontinence in Women : Clinical studies show this compound's efficacy in treating stress incontinence in women. It significantly improves symptoms and increases maximum urethral closure pressure (Lose & Lindholm, 1984).

  • Neuronal Uptake and Release : Research on rabbit pulmonary artery strips indicates that this compound has alpha1-agonistic activity and is involved in neuronal uptake and release mechanisms (Reimann, 1984).

  • Glucose Uptake Regulation in Obesity : this compound plays a role in the sympathetic regulation of glucose uptake in human adipocytes, especially in obese subjects, indicating its potential in obesity research (Flechtner-Mors et al., 2004).

  • Blood-Brain Barrier and CBF Autoregulation : Studies involving anesthetized rats suggest that this compound can influence cerebral blood flow autoregulation and blood-brain barrier function (Höllerhage et al., 1988).

  • Hypotension in Pregnancy : this compound has been studied for its effects on fetal circulation and maternal blood pressure in pregnant women with hypotension, demonstrating its safety and efficacy (Klosa et al., 1992).

  • Orthostatic Hypotension Management : Comparative studies show that this compound is effective in managing orthostatic hypotension, a condition characterized by a decrease in blood pressure upon standing (McClellan et al., 1998).

Safety and Hazards

When handling Norfenefrine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Norfenefrine, also known as Norphenylephrine, is an adrenergic agent . It is used as a sympathomimetic drug, which means it mimics the actions of the sympathetic nervous system . The primary targets of this compound are the alpha and beta-adrenergic receptors . These receptors play a crucial role in regulating the cardiovascular system, including heart rate and blood pressure .

Mode of Action

this compound interacts with its targets, the alpha and beta-adrenergic receptors, by binding to them and stimulating their activity . This interaction results in vasoconstriction, increased heart contractility, and dilation of coronary arteries . These changes lead to an increase in systemic blood pressure and coronary blood flow .

Biochemical Pathways

It is known that this compound’s action on adrenergic receptors can influence several physiological processes, including the regulation of metabolism and the immune response . The downstream effects of these pathways can have significant impacts on cardiovascular health .

Pharmacokinetics

These properties play a critical role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the cardiovascular system. By stimulating adrenergic receptors, this compound can increase heart rate, contractility, and blood pressure . These effects can help manage conditions such as hypotension and cardiac arrest .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as air quality, diet, and lifestyle can affect an individual’s overall health and how they respond to medications . Additionally, the physical environment, including housing conditions and work environments, can impact health outcomes . Therefore, these factors should be considered when assessing the effectiveness of this compound.

properties

IUPAC Name

3-(2-amino-1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCXRAABFLIVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4779-94-6 (hydrochloride)
Record name R,S-Norphenylephrine
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DSSTOX Substance ID

DTXSID3048314
Record name Norfenefrine
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

536-21-0, 15308-34-6
Record name (±)-Norphenylephrine
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Q & A

Q1: What is the primary mechanism of action of norfenefrine?

A1: this compound primarily acts as an α1-adrenergic receptor agonist. [, , ] This means it binds to and activates α1-adrenergic receptors, which are found on the surface of cells in various tissues, including blood vessels.

Q2: What are the downstream effects of this compound binding to α1-adrenergic receptors?

A2: Activation of α1-adrenergic receptors by this compound leads to vasoconstriction, which is the narrowing of blood vessels. [, , ] This vasoconstriction increases blood pressure. In addition, this compound has been shown to enhance the release of norepinephrine from sympathetic nerves. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound hydrochloride, the salt form commonly used, has the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol.

Q4: What are some techniques used to characterize the structure of this compound and its derivatives?

A6: Gas chromatography coupled with electron impact mass spectrometry (GC/EI-MS) has been successfully employed to analyze this compound derivatives. [] This technique helps identify characteristic fragmentation patterns and provides information about the molecular weight and structure.

Q5: How is this compound absorbed and metabolized in the body?

A7: Studies in humans show that after oral administration of this compound, the peak serum levels are reached within 30-60 minutes. [] The compound undergoes extensive metabolism, primarily conjugation, with over 50% excreted in the urine as conjugated this compound. []

Q6: What is the bioavailability of this compound?

A8: The bioavailability of orally administered this compound is relatively low, estimated to be around 20% compared to other sympathomimetic amines. [] This is attributed to significant first-pass metabolism, particularly conjugation in the gut wall.

Q7: What in vitro and in vivo models have been used to study the effects of this compound?

A9: Rabbit pulmonary artery strips have been used to assess the alpha-agonistic activity and investigate neuronal uptake and release mechanisms of this compound. [] Additionally, microdialysis of subcutaneous adipose tissue in obese subjects has been employed to study its effects on lipolysis and blood flow. [, ]

Q8: Has this compound been investigated in clinical trials for any specific conditions?

A10: Clinical trials have explored the use of this compound in the treatment of female stress incontinence. [, , , , , ] Results suggest potential benefits, but more research is needed to confirm its efficacy and safety for this indication.

Q9: What is known about the safety profile of this compound?

A9: While this compound has been used clinically, detailed information about its long-term safety profile requires further investigation. Studies have reported generally mild side effects, but careful monitoring and risk assessment are crucial, especially with prolonged use.

Q10: What are some other drugs that are used for similar purposes as this compound?

A13: Other sympathomimetic drugs like etilefrine, ephedrine, amezinium, and dihydroergotamine have been investigated and used clinically for their effects on blood pressure and circulatory regulation. [, , , , , ] Each drug exhibits a unique pharmacological profile and may be more suitable for specific clinical situations.

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